
2,3-Dibenzyltoluene
Overview
Description
2,3-Dibenzyltoluene (2,3-DBT) is a prominent isomer within the dibenzyltoluene (DBT) family, which is widely recognized as a Liquid Organic Hydrogen Carrier (LOHC). These mixtures are thermally stable, non-flammable, and exhibit physicochemical properties comparable to diesel, enabling compatibility with existing fuel infrastructure . DBT’s primary application lies in hydrogen storage, where it reversibly binds hydrogen via catalytic hydrogenation (forming perhydro-DBT, H18-DBT) and releases it through dehydrogenation. Its hydrogen capacity reaches ~6.2 wt%, and it operates at lower dehydrogenation temperatures (200–270°C) compared to many alternatives, minimizing side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibenzyltoluene can be synthesized through the Friedel-Crafts alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Toluene+2Benzyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibenzyltoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl alcohols or benzaldehydes.
Reduction: Hydrogenation can convert it to perhydro-2,3-dibenzyltoluene.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation typically uses a palladium or platinum catalyst under high pressure.
Substitution: Reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄) are used for nitration and sulfonation reactions, respectively.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Perhydro-2,3-dibenzyltoluene.
Substitution: Nitro- or sulfo-substituted derivatives
Scientific Research Applications
Hydrogen Storage
2,3-Dibenzyltoluene has been extensively studied for its potential as a liquid organic hydrogen carrier (LOHC). It can undergo hydrogenation to form perhydro-2,3-dibenzyltoluene, which allows for efficient hydrogen storage and release. Research indicates that this compound can effectively store hydrogen when used with specific catalysts such as platinum or ruthenium .
Catalytic Reactions
The compound serves as a model in studying catalytic reactions involving hydrogenation and dehydrogenation processes. Studies have shown that the efficiency of these reactions can be influenced by the size of catalyst nanoparticles. For instance, optimal nanoparticle sizes have been identified to maximize reaction efficiency during dehydrogenation .
Biological Interactions
In biological research, this compound has been investigated for its interactions with various enzymes and proteins. Its role in modulating cell signaling pathways and gene expression highlights its potential therapeutic applications. Additionally, studies on its pharmacokinetics reveal insights into its absorption and metabolism within biological systems .
Heat Transfer Fluids
Due to its favorable thermal properties and stability under various conditions, this compound is utilized as a heat transfer fluid in industrial applications. Its ability to maintain performance across a range of temperatures makes it suitable for use in thermal systems.
Dielectric Fluids
The compound is also employed as a dielectric fluid in electrical applications due to its excellent insulating properties. This application is critical in ensuring the safe operation of electrical equipment.
Data Table: Summary of Key Findings
Case Study 1: Hydrogen Storage Performance
Research conducted on the dehydrogenation of perhydro-2,3-dibenzyltoluene demonstrated that varying catalyst loadings significantly impacted hydrogen release rates. The study found that increasing platinum loading from 0.5% to 2% enhanced dehydrogenation efficiency but reduced effectiveness at higher concentrations .
Case Study 2: Catalytic Reaction Optimization
A study highlighted the structure sensitivity of dehydrogenation reactions involving this compound over platinum catalysts. The findings indicated that catalysts with specific nanoparticle sizes (around 2.6 nm) yielded optimal results for hydrogen release under controlled temperature conditions .
Mechanism of Action
The mechanism of action of 2,3-Dibenzyltoluene, particularly in hydrogen storage, involves the reversible hydrogenation and dehydrogenation of the aromatic rings. The hydrogenation process adds hydrogen atoms to the aromatic rings, converting them to cyclohexane rings, while dehydrogenation removes hydrogen atoms, reverting them to aromatic rings. This process is catalyzed by metal catalysts such as palladium or platinum .
Comparison with Similar Compounds
Toluene and Methylcyclohexane (MCH)
Toluene, a traditional LOHC, forms methylcyclohexane (MCH) upon hydrogenation. While toluene is cheaper (~USD 0.35/kg) and has a higher hydrogen capacity (6.8 wt%), it requires dehydrogenation temperatures exceeding 300°C, leading to vaporization and complex gas-phase separation . Additionally, toluene is toxic, flammable, and prone to side reactions (e.g., disproportionation) . In contrast, DBT (cost: ~USD 4.66/kg) remains liquid during dehydrogenation, operates below its boiling point, and exhibits negligible impurity formation (<0.01% at 270°C) . MCH, though technologically mature (TRL 7), is less cost-effective and more hazardous than DBT .
Table 1: Comparison of DBT with Toluene/MCH
Indole Derivatives (e.g., 2,3-Dimethylindole)
Indole-based LOHCs, such as 2,3-dimethylindole (2,3-DMID), offer hydrogen capacities up to 6.5 wt% and dehydrogenation temperatures of 180–210°C . While 2,3-DMID’s melting point (105°C) is higher than DBT’s (−34–36°C), eutectic mixtures can lower this to ambient temperatures . However, indole derivatives require Pd/Al₂O₃ catalysts for efficient dehydrogenation, increasing costs compared to Pt-based systems used for DBT .
Table 2: Comparison of DBT with 2,3-Dimethylindole
Property | 2,3-DBT (Mixture) | 2,3-Dimethylindole |
---|---|---|
Hydrogen Capacity (wt%) | ~6.2 | 6.5 |
Dehydrogenation Temp (°C) | 200–270 | 180–210 |
Melting Point (°C) | −34–36 | 105 |
Catalyst | Pt/Al₂O₃ | Pd/Al₂O₃ |
Carbazole Derivatives
Carbazoles, such as N-propylcarbazole, achieve full dehydrogenation at 200°C but suffer from higher melting points (~24°C in eutectics) and slower kinetics . DBT outperforms carbazoles in cost-effectiveness and industrial scalability due to established synthesis protocols and lower catalyst loadings .
Research Findings and Technological Advancements
- Catalytic Efficiency : Mg-based metal hydrides and Pt/Al₂O₃ catalysts enhance DBT’s hydrogenation kinetics, achieving >99% conversion at 190°C .
- Machine Learning Predictions : Federated learning models accurately predict DBT’s hydrogen storage capacity (RMSE < 0.5 wt%), enabling optimized LOHC system design .
- Synthesis and Purity : Advanced GC-MS and fractionation techniques confirm DBT mixtures contain ≥12 isomers, with 2,4- and 2,5-DBT being predominant .
Biological Activity
2,3-Dibenzyltoluene (DBT) is a compound of significant interest in the field of organic chemistry and biochemistry due to its unique properties and potential applications. This article explores its biological activity, including its mechanisms of action, biochemical pathways, and effects on cellular processes.
Chemical Structure and Properties
This compound is an aromatic hydrocarbon with the chemical formula . Its structure consists of a toluene backbone with two benzyl groups attached at the 2 and 3 positions. This arrangement contributes to its chemical reactivity and interaction with biological systems.
Target of Action
The primary target of this compound is its role as a hydrogen carrier in various biochemical reactions. It participates in heterogeneous catalytic hydrogenation , which is essential for energy storage and transfer processes.
Mode of Action
The mode of action involves the hydrogenation and dehydrogenation processes facilitated by catalysts such as ruthenium-based compounds. These interactions enable the compound to undergo reversible reactions that are crucial for its function as a liquid organic hydrogen carrier.
Biochemical Pathways
This compound engages in several metabolic pathways related to hydrogen transfer. It interacts with enzymes that facilitate these processes, impacting cellular metabolism and energy production. The compound's ability to modulate hydrogen transfer is vital for maintaining metabolic flux within cells .
Influence on Cell Function
Research indicates that this compound can influence cellular signaling pathways and gene expression. It has been observed to affect energy metabolism by modulating hydrogenation processes within cells. Such interactions can lead to significant changes in cellular functions and overall metabolic activity.
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary with dosage in animal models. At lower doses, it facilitates hydrogenation without adverse effects, while higher doses may lead to toxic effects, including disruptions in cellular metabolism. Identifying a safe dosage range is crucial for potential therapeutic applications .
Pharmacokinetics
While pharmacokinetics typically pertains to drug metabolism, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential. Its kinetics have been studied using various catalysts, revealing insights into its stability and degradation over time .
Case Studies
- Hydrogen Storage Applications : Research has demonstrated that this compound can effectively store and release hydrogen when used in conjunction with specific catalysts. This property makes it a promising candidate for applications in fuel cells and renewable energy systems.
- Catalytic Reactions : A study highlighted the structure sensitivity of dehydrogenation reactions involving this compound over platinum catalysts. The findings suggest optimal nanoparticle sizes for maximizing reaction efficiency .
Data Table: Summary of Biological Activity Findings
Q & A
Basic Research Questions
Q. How can researchers synthesize and isolate pure 2,3-dibenzyltoluene isomers from commercial mixtures?
- Methodology : Use fractional distillation coupled with preparative gas chromatography (GC) for isomer separation. Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
- Key Challenge : Commercial DBT contains isomers (e.g., 2,4-, 2,5-, and 3,4-DBT) and (benzyl)benzyltoluene derivatives, requiring precise chromatographic conditions .
Q. What analytical techniques are recommended for characterizing DBT isomer mixtures in hydrogenation studies?
- Preferred Methods :
- GC-FID : Quantify hydrogenation degrees in <5 minutes with a 30-m DB-5MS column (He carrier gas, 1.2 mL/min) .
- GC-MS : Resolve isomers using electron ionization (EI) at 70 eV; monitor fragments m/z 91 (benzyl) and m/z 105 (toluene derivatives) .
- 13C-NMR : Track hydrogenation progress via aromatic (δ 125–140 ppm) vs. aliphatic (δ 20–40 ppm) carbon signals .
Q. What are standard protocols for assessing DBT’s hydrogen storage capacity and thermal stability?
- Hydrogen Capacity : Measure gravimetrically (6.23 wt% H₂, 2.05 kWh/kg) via complete hydrogenation to perhydro-DBT (H18-DBT) under 30 bar H₂ at 175°C using 5% Pt/Al₂O₃ .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under N₂; DBT degrades >350°C, suitable for high-temperature LOHC applications .
Advanced Research Questions
Q. How do reaction pathways differ during DBT hydrogenation/dehydrogenation across catalyst types?
- Catalyst-Specific Pathways :
- Pt/Al₂O₃ : Sequential hydrogenation of aromatic rings, with 3,4-DBT isomers showing faster kinetics than 2,4-DBT .
- Ru-Pincer Complexes : Enable transfer hydrogenation but require elevated temperatures (200°C) for full dehydrogenation .
Q. How does Pt loading (1–5 wt%) on Al₂O₃ affect DBT dehydrogenation efficiency?
- Optimal Loading : 5% Pt/Al₂O₃ achieves >95% H₂ release at 300°C, but lower loadings (1–2%) reduce activity by 40–60% due to insufficient active sites .
- Kinetic Analysis : Fit data to Arrhenius models (Ea ≈ 85 kJ/mol for dehydrogenation); higher Pt loadings reduce Ea by 10–15% .
Q. What modeling approaches are used to simulate DBT-based LOHC systems?
- Process Simulation : Use Aspen Plus® with kinetics from Roland (2019):
Q. How can researchers address hydrogen purity challenges in DBT-based systems?
- Post-Dehydrogenation Purification :
Properties
IUPAC Name |
1,2-dibenzyl-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20/c1-17-9-8-14-20(15-18-10-4-2-5-11-18)21(17)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQYSCBUFZOAPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968361 | |
Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Benzene, methylbis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
26898-17-9, 29589-57-9, 53585-53-8, 115643-65-7 | |
Record name | Dibenzyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026898179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene, dibenzyl derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029589579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylbenzene, ar-methyl derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053585538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dibenzyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115643657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, methylbis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30968361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzylbenzene, ar-methyl derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Toluene, dibenzyl derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBENZYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CIN13K9HZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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